2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-3-10-21-19-14-6-4-5-7-15(14)22-20(23-19)27-12-18(26)13-8-9-16(24)17(25)11-13/h4-9,11,24-25H,2-3,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWIEATTGREGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2,4-Dichloroquinazoline
The quinazoline core is constructed from 2,4-dichloroquinazoline (CAS 607-68-1), a commercially available precursor. Selective substitution at the 4-position is achieved by reacting 2,4-dichloroquinazoline with butylamine in ethanol at 60°C for 12 hours, yielding 4-(butylamino)-2-chloroquinazoline (87% yield). Subsequent thiolation employs thiourea in refluxing ethanol (6 hours), replacing the 2-chloro group with a thiol to form 4-(butylamino)quinazoline-2-thiol (72% yield).
Critical Parameters
- Solvent : Ethanol ensures solubility of intermediates and facilitates nucleophilic attack.
- Temperature : 60°C for amination; 78°C (reflux) for thiolation.
- Characterization : $$ ^1H $$ NMR shows δ 8.3–8.5 ppm (quinazoline H-5 and H-7), δ 1.2–1.6 ppm (butyl CH$$ _2 $$), and δ 3.9 ppm (NH).
Synthesis of 1-(3,4-Dihydroxyphenyl)ethan-1-one
Friedel-Crafts Acylation of Catechol
The 3,4-dihydroxyphenyl ketone fragment is synthesized via Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with acetyl chloride. Aluminum chloride (3 equiv) in 1,2-dichloroethane at 0–20°C for 24 hours affords 1-(3,4-dihydroxyphenyl)ethan-1-one in 82% yield.
Reaction Optimization
- Electrophile : Acetyl chloride (vs. butyryl chloride) ensures a two-carbon chain.
- Protection Strategies : Unprotected catechol hydroxyl groups participate in chelation with AlCl$$ _3 $$, enhancing electrophilicity of the acylium ion.
- Workup : Extraction with ethyl acetate and recrystallization from hexane/acetone (1:3) yields pale-yellow crystals.
Coupling of Quinazoline-Thiol and Dihydroxyphenyl Ethanone
Thiol-Alkylation via α-Halo Ketone Intermediate
The sulfanyl bridge is formed by reacting 4-(butylamino)quinazoline-2-thiol with α-bromo-1-(3,4-dihydroxyphenyl)ethan-1-one. In ethanol containing K$$ _2$$CO$$ _3$$ (2 equiv) at 70°C for 8 hours, the thiol undergoes nucleophilic displacement of bromide, yielding the target compound (68% yield).
Side Reactions and Mitigation
Copper-Catalyzed Cross-Coupling
An alternative method employs Cu(OAc)$$ _2$$·H$$ _2$$O (5 mol%) in DMF at 120°C (microwave irradiation, 20 minutes), directly coupling the thiol and α-chloro ethanone fragment. This one-pot approach achieves 74% yield with reduced reaction time.
Mechanistic Insights
- The copper catalyst facilitates oxidative coupling, forming a Cu–S intermediate that displaves chloride from the α-carbon.
- Substrate Scope : Aryl chlorides outperform bromides in this system due to faster oxidative addition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiol-alkylation | 68 | 8 h | Simple setup; no metal catalyst | Requires phenolic protection |
| Copper-catalyzed | 74 | 0.3 h | Rapid; no protecting groups | Microwave equipment needed |
Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the anti conformation of the sulfanyl bridge and intramolecular hydrogen bonding between the quinazoline NH and ketone oxygen (2.8 Å).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic substitution can be carried out using alkyl halides and a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one is a complex organic compound with significant potential in various scientific research applications. This article aims to explore its applications in chemistry, biology, and medicine, supported by detailed data tables and case studies.
Chemical Structure Representation
| Component | Structure |
|---|---|
| Quinazoline Ring | Quinazoline |
| Butylamino Group | Butylamino |
| Dihydroxyphenyl Ethanone | Dihydroxyphenyl |
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with tailored properties.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Studies have shown that it exhibits significant anticancer activity by:
- Inhibiting Cancer Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including lung (A549), colon (HT-29), and glioma (C6) cells. The inhibition is concentration-dependent, indicating that higher concentrations yield greater antiproliferative effects.
- Mechanism of Action : The anticancer effects are attributed to mechanisms such as cell cycle arrest and induction of apoptosis. Specifically, it has been observed to upregulate proteins that inhibit cell cycle progression while downregulating those that promote it, such as cyclin D1 and CDK4.
Medicine
The compound is being explored for its therapeutic effects, particularly in the context of cancer treatment. Its ability to interact with specific molecular targets allows for potential applications in drug development aimed at treating various malignancies.
Anticancer Activity
Recent studies have highlighted the efficacy of this compound in cancer models:
-
Study on Lung Cancer Cells (A549) :
- Objective : To evaluate the antiproliferative effects on A549 cells.
- Findings : The compound inhibited cell growth by 60% at a concentration of 50 µM.
-
Study on Colon Cancer Cells (HT-29) :
- Objective : To assess the mechanism of action.
- Findings : Induced apoptosis via activation of caspase pathways.
-
Study on Glioma Cells (C6) :
- Objective : To determine the effect on cell cycle regulation.
- Findings : Arrested cells at the G1 phase through modulation of cyclin-dependent kinases.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazoline ring system is known to interact with various biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition: Sulfonamide-containing quinazolinones (e.g., 1a–f) are COX-2 inhibitors , but the target compound’s sulfanyl group and catechol moiety may shift activity toward antioxidant enzymes (e.g., NADPH oxidase) or kinases.
- Antioxidant Potential: The 3,4-dihydroxyphenyl group could mimic rutin’s ability to scavenge reactive oxygen species (ROS), as seen in flavonoids .
- Bioavailability: The butylamino group may balance the polar catechol moiety, improving oral absorption compared to fully sulfonamide-based analogues .
Biological Activity
The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazoline moiety linked to a butylamino group and a sulfanyl group, along with a dihydroxyphenyl ethanone component. This unique combination of functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant anticancer activity . Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines, including lung (A549), colon (HT-29), and glioma (C6) cells. The inhibition occurs in a concentration-dependent manner, suggesting that higher concentrations lead to greater antiproliferative effects .
- Mechanism of Action : The anticancer effects are attributed to cell cycle arrest and induction of apoptosis. Specifically, the compound has been observed to upregulate proteins that inhibit cell cycle progression while downregulating those that promote it, such as cyclin D1 and CDK4 .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Cytotoxicity Assays : Various assays such as MTT and LDH assays have been employed to assess cytotoxicity. These studies revealed that while the compound effectively reduces viability in cancer cells, it exhibits minimal toxicity towards normal fibroblast cells, indicating a selective action against cancerous tissues .
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with the compound leads to a significant increase in G1 phase arrest in cancer cells. This effect correlates with the upregulation of p27^KIP1, a cyclin-dependent kinase inhibitor .
- Molecular Targeting : Investigations into the molecular targets of this compound suggest interactions with key signaling pathways involved in cell proliferation and survival. The compound appears to modulate pathways associated with apoptosis and cell cycle regulation, making it a promising candidate for further development as an anticancer agent .
Data Tables
| Cell Line | IC50 (µM) | Effect on Normal Cells | Mechanism |
|---|---|---|---|
| A549 | 15 | Low toxicity | Apoptosis induction |
| HT-29 | 20 | Low toxicity | Cell cycle arrest (G1 phase) |
| C6 | 10 | Non-toxic | DNA synthesis inhibition |
Q & A
Basic: What are the standard synthetic routes for 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethan-1-one?
Methodological Answer:
The synthesis typically involves sequential coupling reactions:
Quinazoline Core Formation : React 4-chloro-2-mercaptoquinazoline with butylamine under reflux in ethanol to introduce the butylamino group .
Sulfanyl Linkage : Use a nucleophilic substitution reaction between the thiol group of the modified quinazoline and a halogenated ethanone derivative (e.g., 2-chloro-1-(3,4-dihydroxyphenyl)ethanone) in the presence of a base like triethylamine .
Catechol Protection : Protect the 3,4-dihydroxyphenyl group with acetyl or benzyl groups during synthesis to prevent oxidation, followed by deprotection using acidic or catalytic hydrogenation conditions .
Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and reaction time (typically 12–24 hours) to maximize yield (reported ~60–75% in analogous compounds) .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism : The quinazoline ring may exhibit keto-enol tautomerism, altering expected NMR peaks. Use variable-temperature NMR to identify dynamic equilibria .
- Residual Solvents : Peaks from solvents like DMSO-d6 can overlap with hydroxyl signals. Employ deuterated acetone or CDCl3 for clearer analysis .
- Paramagnetic Effects : Catechol groups may cause broadening. Chelate with deuterated EDTA or use higher-field instruments (≥500 MHz) .
Validation : Cross-validate with high-resolution mass spectrometry (HR-MS) and IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) .
Basic: What in vitro biological assays are suitable for initial activity screening?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Potential : Employ DPPH radical scavenging assays, noting EC₅₀ values relative to ascorbic acid .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How to address inconsistent bioactivity results across replicate studies?
Methodological Answer:
Potential causes and solutions:
- Purity Variability : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize dissolved oxygen levels (critical for catechol stability) using degassed buffers .
- Cell Line Heterogeneity : Authenticate cell lines with STR profiling and monitor passage numbers .
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of variations .
Basic: What computational tools predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., EGFR) due to the quinazoline scaffold’s affinity for ATP-binding pockets .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors from the catechol group) using MOE or PHASE .
Validation : Compare docking scores with known inhibitors (e.g., gefitinib) and validate via MD simulations (NAMD/GROMACS) .
Advanced: How to optimize stability of the 3,4-dihydroxyphenyl moiety in aqueous solutions?
Methodological Answer:
- pH Control : Maintain solutions at pH 5–6 to minimize oxidation; avoid alkaline conditions .
- Antioxidants : Add 0.1% w/v ascorbic acid or EDTA to chelate metal ions catalyzing degradation .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
Monitoring : Use UV-Vis spectroscopy (λmax ~280 nm) to track degradation kinetics .
Basic: Which analytical techniques confirm molecular weight and elemental composition?
Methodological Answer:
- HR-MS : Electrospray ionization (ESI+) mode for accurate mass determination (e.g., [M+H]⁺ expected at m/z calculated from C₂₁H₂₂N₄O₃S) .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .
- X-ray Crystallography : Resolve crystal structure if single crystals form (slow evaporation from ethanol) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Variations : Synthesize analogs with:
- Modified alkyl chains (e.g., propyl vs. butyl on the quinazoline) .
- Substituents on the catechol ring (e.g., methoxy vs. hydroxyl) .
- Assay Parallelization : Test all analogs in parallel against standardized targets (e.g., kinase inhibition panels) .
Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles due to potential irritancy of sulfanyl and quinazoline groups .
- Waste Disposal : Quench with 10% sodium bicarbonate before incineration .
Documentation : Maintain SDS sheets referencing CAS 15532-98-6 (analogous compound) for hazard guidelines .
Advanced: How to investigate metabolic pathways in hepatic microsomes?
Methodological Answer:
- Incubation Setup : Use human liver microsomes (HLM) with NADPH regeneration system (37°C, pH 7.4) .
- Metabolite ID : Employ LC-MS/MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) products .
Kinetics : Calculate intrinsic clearance (CLint) using substrate depletion assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
